molecular formula C9H6BrNO B083904 3-(4-Bromophenyl)isoxazole CAS No. 13484-04-3

3-(4-Bromophenyl)isoxazole

Cat. No. B083904
CAS RN: 13484-04-3
M. Wt: 224.05 g/mol
InChI Key: BZZNOXIJKCPQNF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)isoxazole is a chemical compound with the molecular formula C9H6BrNO . It is used as a key intermediate in the synthesis of heterocyclic liquid crystals .


Molecular Structure Analysis

The molecular weight of 3-(4-Bromophenyl)isoxazole is 224.05 . The empirical formula is C9H6BrNO .


Chemical Reactions Analysis

The synthesis of isoxazoles involves a (3 + 2) cycloaddition reaction . The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles .


Physical And Chemical Properties Analysis

3-(4-Bromophenyl)isoxazole is a powder with a melting point of 99-104°C .

Scientific Research Applications

  • Biomedical Applications : A study by Ryzhkova, Ryzhkov, and Elinson (2020) found that a compound derived from 3-(4-Bromophenyl)isoxazole shows promise in the regulation of inflammatory diseases, as evidenced by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Liquid Crystal Synthesis : Vieira et al. (2009) developed a series of liquid crystals based on unsymmetrical 3,5-disubstituted isoxazole. These compounds, including derivatives of 3-(4-Bromophenyl)isoxazole, exhibited mesomorphic behavior, showing phases like smectic C, smectic A, and nematic (Vieira et al., 2009).

  • Material Science : In the field of material science, isoxazole compounds have applications in dye-sensitized solar cells, high-energy materials, and liquid crystals. They are used for their photochromic properties and as electrochemical probes for certain ions (Walunj, Mhaske, & Kulkarni, 2020).

  • Pharmaceutical Research : Isoxazole derivatives, including those related to 3-(4-Bromophenyl)isoxazole, have shown potential in pharmaceutical research. They exhibit a range of biological activities, such as anticancer, antituberculosis, anti-inflammatory, and acetylcholinesterase inhibitory properties (Walunj, Mhaske, & Kulkarni, 2020).

  • Antiprotozoal Activities : Patrick et al. (2007) investigated dicationic 3,5-diphenylisoxazoles, showing significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds being more active than the reference drug furamidine (Patrick et al., 2007).

  • Cancer Research : Shaw et al. (2012) synthesized N-phenyl-5-carboxamidyl isoxazoles and evaluated their anticancer activity, particularly against colon cancer. One of the derivatives showed significant activity against mouse colon tumor cells (Shaw et al., 2012).

Safety And Hazards

3-(4-Bromophenyl)isoxazole is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules could accelerate the drug discovery program .

properties

IUPAC Name

3-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZNOXIJKCPQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505609
Record name 3-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)isoxazole

CAS RN

13484-04-3
Record name 3-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)isoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product from Example 42B (0.103 g) in EtOH (0.7 mL) and MeCN (2.1 mL) was treated with CsF (72 mg, 0.47 mmol), stirred for 5 minutes, diluted with saturated NH4Cl (7 mL), and extracted with CH2Cl2 (2×7 mL). The organic extract was dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (7% ethyl acetate in hexanes) to provide the title compound.
Name
product
Quantity
0.103 g
Type
reactant
Reaction Step One
Name
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)isoxazole
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3-(4-Bromophenyl)isoxazole
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Reactant of Route 5
3-(4-Bromophenyl)isoxazole
Reactant of Route 6
3-(4-Bromophenyl)isoxazole

Citations

For This Compound
27
Citations
F Carrasco, W Hernández, O Chupayo, P Sheen… - Journal of …, 2021 - hindawi.com
Eight new phenylisoxazole isoniazid derivatives, 3-(2′-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone (1), 3-(2′-methoxyphenyl)isoxazole-5-carbaldehyde …
Number of citations: 2 www.hindawi.com
Y Zhang, Z Long, N Rao, Y Le, L Liu, L Yan - Journal of Molecular Structure, 2023 - Elsevier
A series of new phenylisoxazole derivatives were successfully designed and synthesized for developing antitumor compounds. The final compounds were characterized through 1 …
Number of citations: 1 www.sciencedirect.com
N Nambigari, A Kodipaka, RK Vuradi, PK Airva… - Journal of …, 2022 - Springer
Mononuclear Ru(II)Polypyridyl complexes of type [Ru(A) 2 BPIIP] (ClO 4 ) 2 .2H 2 O, where BPIIP = 2-(3-(4-bromophenyl)isoxazole-5-yl)-1 H-imidazo [4,5-f] [ 1 , 10 ] phenanthroline and …
Number of citations: 1 link.springer.com
MMF Ismail, AM Farrag… - Anti-Cancer Agents in …, 2019 - ingentaconnect.com
Background: The existence of drug-resistance and lack of selectivity encourages scientists to search for novel and more selective cytotoxic agents. Objectives: In this work, novel 1,3,4-…
Number of citations: 7 www.ingentaconnect.com
DA Patrick, SA Bakunov, SM Bakunova… - Journal of medicinal …, 2007 - ACS Publications
3,5-Bis(4-amidinophenyl)isoxazole (3) an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) in which the central furan ring is replaced by isoxazole and 42 novel analogues were …
Number of citations: 84 pubs.acs.org
D Pocar, LM Rossi, P Trimarco… - Journal of Heterocyclic …, 1980 - Wiley Online Library
5‐Amino‐4‐aminomethyl‐3‐aryl‐4,5‐dihydroisoxazoles 2 were obtained by cycloaddition of nitrile oxides to 1,3‐diaminopropenes 1. On reaction with methyl iodide the corresponding 4…
Number of citations: 15 onlinelibrary.wiley.com
V Guguloth, NS Thirukovela, S Paidakula… - Russian Journal of …, 2020 - Springer
Some novel isoxazole-phenothiazine hybrids have been synthesized regioselectively in high yields via Cu(I) catalyzed one-pot reaction of 10-(prop-2-yn-1-yl)phenothiazine with …
Number of citations: 9 link.springer.com
AV Serebryannikova, EE Galenko, MS Novikov… - Tetrahedron, 2021 - Elsevier
Methyl 2-(3-arylisoxazol-5-yl)-2-diazoacetates were synthesized and the product selectivity of their thermal Buchner reaction with benzene, naphthalene and mesitylene was studied. …
Number of citations: 7 www.sciencedirect.com
SH Krake, PDG Martinez, J McLaren, E Ryan… - European journal of …, 2017 - Elsevier
Phenotypic HTS campaigns with a blood stage malaria assay have been used to discover novel chemotypes for malaria treatment with potential alternative mechanisms of action …
Number of citations: 21 www.sciencedirect.com
S Xue, J Liu, C Wang - European Journal of Organic Chemistry, 2016 - Wiley Online Library
A new DBU‐mediated [3+2] cycloaddition reaction has been developed using readily available donor–acceptor cyclopropanes and nitromethane. This approach provides a …

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